molecular formula C12H16F2N2O2 B13899075 Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate

Cat. No.: B13899075
M. Wt: 258.26 g/mol
InChI Key: DYLRDWOKULATKH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate typically involves the reaction of 2-(1,1-difluoroethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoroethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds .

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

tert-butyl N-[2-(1,1-difluoroethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C12H16F2N2O2/c1-11(2,3)18-10(17)16-8-5-6-15-9(7-8)12(4,13)14/h5-7H,1-4H3,(H,15,16,17)

InChI Key

DYLRDWOKULATKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(C)(F)F

Origin of Product

United States

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